(2,3-Dihydrofuran-2-yl)methanol
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Overview
Description
(2,3-Dihydrofuran-2-yl)methanol is an organic compound featuring a furan ring with a hydroxymethyl group attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dihydrofuran-2-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reduction of 2,3-dihydrofuran derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride . Another approach involves the use of catalytic hydrogenation of furfural derivatives .
Industrial Production Methods: Industrial production of this compound may involve the large-scale hydrogenation of furfural derivatives in the presence of metal catalysts. This method ensures high yield and purity, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: (2,3-Dihydrofuran-2-yl)methanol undergoes various chemical reactions, including:
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furans.
Scientific Research Applications
(2,3-Dihydrofuran-2-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Medicine: Explored for its potential use in drug development due to its
Properties
CAS No. |
61472-86-4 |
---|---|
Molecular Formula |
C5H8O2 |
Molecular Weight |
100.12 g/mol |
IUPAC Name |
2,3-dihydrofuran-2-ylmethanol |
InChI |
InChI=1S/C5H8O2/c6-4-5-2-1-3-7-5/h1,3,5-6H,2,4H2 |
InChI Key |
PIYKGXDXJLMPRB-UHFFFAOYSA-N |
Canonical SMILES |
C1C=COC1CO |
Origin of Product |
United States |
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